molecular formula C20H17BrN2O3 B14802127 2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

Cat. No.: B14802127
M. Wt: 413.3 g/mol
InChI Key: MLCKZHWFWHDBNV-LPYMAVHISA-N
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Description

2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromonaphthalene moiety linked to an acetamide group through an ether linkage, and an imine functionality derived from 2-hydroxyphenyl ethylideneamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide typically involves multiple steps:

    Bromination of Naphthalene: The initial step involves the bromination of naphthalene to form 1-bromonaphthalene.

    Formation of Ether Linkage: The bromonaphthalene is then reacted with an appropriate hydroxy compound to form the ether linkage.

    Formation of Imine: The final step involves the condensation of the resulting compound with 2-hydroxyphenyl ethylideneamine to form the imine functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine functionality to an amine.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets. The imine functionality can interact with nucleophilic sites in biological molecules, while the bromonaphthalene moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
  • 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one
  • 3-Bromo-1-(4-bromophenyl)propan-1-one

Uniqueness

2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide is unique due to its combination of a bromonaphthalene moiety, an ether linkage, and an imine functionality. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in specific ways, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H17BrN2O3

Molecular Weight

413.3 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C20H17BrN2O3/c1-13(15-7-4-5-9-17(15)24)22-23-19(25)12-26-18-11-10-14-6-2-3-8-16(14)20(18)21/h2-11,24H,12H2,1H3,(H,23,25)/b22-13+

InChI Key

MLCKZHWFWHDBNV-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C2=CC=CC=C2C=C1)Br)/C3=CC=CC=C3O

Canonical SMILES

CC(=NNC(=O)COC1=C(C2=CC=CC=C2C=C1)Br)C3=CC=CC=C3O

Origin of Product

United States

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